molecular formula C21H19N3OS B2745563 N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide CAS No. 897459-48-2

N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide

Cat. No. B2745563
CAS RN: 897459-48-2
M. Wt: 361.46
InChI Key: LMSDCQJUAANDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide, also known as PETIA, is a novel compound that has been synthesized for scientific research purposes. PETIA is a member of the imidazo[2,1-b][1,3]thiazole family, which has been extensively studied for their biological activities. We will also list future directions for PETIA research.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial activity. They are used in the synthesis of various drugs, including sulfathiazole, a short-acting sulfa drug .

Antiretroviral Activity

Thiazole derivatives are also used in the synthesis of antiretroviral drugs. For example, Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .

Antifungal Activity

Thiazole derivatives like Abafungin have demonstrated antifungal properties. They are used in the treatment of various fungal infections .

Anticancer Activity

Thiazole derivatives have shown potential in cancer treatment. For instance, Tiazofurin, a thiazole-based drug, is used in cancer treatment .

Anti-Alzheimer Activity

Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease. They have been found to exhibit anti-Alzheimer activity .

Antihypertensive Activity

Thiazole derivatives have been found to exhibit antihypertensive activity, making them potential candidates for the development of drugs for the treatment of hypertension .

Antioxidant Activity

Thiazole derivatives have demonstrated antioxidant activity. They can potentially be used in the development of drugs for conditions caused by oxidative stress .

Hepatoprotective Activity

Thiazole derivatives have shown hepatoprotective activities, suggesting their potential use in the treatment of liver diseases .

properties

IUPAC Name

N-(1-phenylethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-15(16-8-4-2-5-9-16)22-20(25)12-18-14-26-21-23-19(13-24(18)21)17-10-6-3-7-11-17/h2-11,13-15H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSDCQJUAANDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide

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